REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([O:11][CH3:12])[CH:3]=1.[N:13]1([CH2:18][CH2:19][NH2:20])[CH2:17][CH2:16][CH2:15][CH2:14]1.CCN(C(C)C)C(C)C>CC(N(C)C)=O>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([NH:20][CH2:19][CH2:18][N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:7]=[CH:6][C:5]=1[NH2:8]
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCN
|
Name
|
|
Quantity
|
2.97 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temp
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
purified by SCX (50 g SCX 2 column)
|
Type
|
WASH
|
Details
|
The product was eluted from the column with 7N ammonia in methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)NCCN1CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 mg | |
YIELD: CALCULATEDPERCENTYIELD | 1.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |